DB21, Galectin-1 Antagonist
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Overview
Description
DB21, Galectin-1 Antagonist, is a dibenzofuran conjugated peptidomimetic (13-mer) that acts as an allosteric inhibitor of galectin-1 binding to cell surface glycans. This compound has shown significant potential in reducing the proliferation of endothelial cells and decreasing vessel density in murine tumor models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DB21, Galectin-1 Antagonist, involves the conjugation of dibenzofuran with a peptidomimetic sequence. The specific sequence used is SVQNvaKL-[DBF]-IIVKLNA. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The dibenzofuran moiety is introduced through a coupling reaction with the peptide sequence .
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: DB21, Galectin-1 Antagonist, primarily undergoes substitution reactions due to the presence of reactive functional groups in the peptidomimetic sequence. The dibenzofuran moiety can also participate in electrophilic aromatic substitution reactions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Electrophilic Aromatic Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while electrophilic aromatic substitution can introduce various substituents onto the dibenzofuran ring .
Scientific Research Applications
DB21, Galectin-1 Antagonist, has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the interactions of galectin-1 with glycans on cell surfaces.
Biology: Investigated for its role in modulating cell proliferation and angiogenesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth and angiogenesis in melanoma, lung adenocarcinoma, and ovarian cancer models.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting galectin-1 .
Mechanism of Action
DB21, Galectin-1 Antagonist, exerts its effects by binding allosterically to galectin-1, a protein involved in cell-cell and cell-matrix interactions. By inhibiting the binding of galectin-1 to cell surface glycans, DB21 disrupts the signaling pathways that promote cell proliferation and angiogenesis. This leads to reduced endothelial cell proliferation and decreased vessel density in tumors .
Comparison with Similar Compounds
- Integrin αvβ3 Antagonist, P11
- Survivin Antagonist, S12
- Anti-Galectin-4 Antibody
Comparison: While other compounds like Integrin αvβ3 Antagonist, P11, and Survivin Antagonist, S12, target different proteins and pathways, DB21, Galectin-1 Antagonist, is unique in its specific inhibition of galectin-1. This specificity makes it particularly valuable for studying the role of galectin-1 in cancer and other diseases .
Properties
Molecular Formula |
C83H136N18O19 |
---|---|
Molecular Weight |
1690.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[3-[6-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]ethyl]dibenzofuran-4-yl]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C83H136N18O19/c1-15-24-55(91-76(111)58(32-33-62(87)103)94-79(114)65(45(8)9)99-71(106)54(86)42-102)73(108)92-56(29-18-20-36-84)74(109)95-59(39-43(4)5)72(107)89-38-35-51-26-23-28-53-52-27-22-25-50(69(52)120-70(51)53)31-34-64(105)98-67(47(12)16-2)81(116)101-68(48(13)17-3)82(117)100-66(46(10)11)80(115)93-57(30-19-21-37-85)75(110)96-60(40-44(6)7)78(113)97-61(41-63(88)104)77(112)90-49(14)83(118)119/h22-23,25-28,43-49,54-61,65-68,102H,15-21,24,29-42,84-86H2,1-14H3,(H2,87,103)(H2,88,104)(H,89,107)(H,90,112)(H,91,111)(H,92,108)(H,93,115)(H,94,114)(H,95,109)(H,96,110)(H,97,113)(H,98,105)(H,99,106)(H,100,117)(H,101,116)(H,118,119)/t47-,48-,49-,54-,55+,56-,57-,58-,59-,60-,61-,65-,66-,67-,68-/m0/s1 |
InChI Key |
UHQNWDPLPFFABA-LENZRKJMSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCCC1=C2C(=CC=C1)C3=CC=CC(=C3O2)CCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCCC1=C2C(=CC=C1)C3=CC=CC(=C3O2)CCC(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)N |
Origin of Product |
United States |
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